molecular formula C9H8BrNO3 B1379198 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1461713-68-7

6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1379198
CAS No.: 1461713-68-7
M. Wt: 258.07 g/mol
InChI Key: AKJOPPOGAWBLQR-UHFFFAOYSA-N
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Description

6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that contains both bromine and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the bromination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-bromo-7-(carboxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    Reduction: Formation of 7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    Substitution: Formation of 6-substituted-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives.

Scientific Research Applications

6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable compound in medicinal research.

Properties

IUPAC Name

6-bromo-7-(hydroxymethyl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-6-2-7-8(1-5(6)3-12)14-4-9(13)11-7/h1-2,12H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJOPPOGAWBLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
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6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

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